Tetrahydrofurfuryl propionate Tetrahydrofurfuryl propionate Tetrahydrofurfuryl propionate, also known as fema 3058, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydrofurfuryl propionate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, tetrahydrofurfuryl propionate is primarily located in the cytoplasm. Tetrahydrofurfuryl propionate has a fruity, leaf, and oily taste.
Brand Name: Vulcanchem
CAS No.: 637-65-0
VCID: VC0545033
InChI: InChI=1S/C8H14O3/c1-2-8(9)11-6-7-4-3-5-10-7/h7H,2-6H2,1H3
SMILES: CCC(=O)OCC1CCCO1
Molecular Formula: C8H13O4-
Molecular Weight: 158.19 g/mol

Tetrahydrofurfuryl propionate

CAS No.: 637-65-0

Cat. No.: VC0545033

Molecular Formula: C8H13O4-

Molecular Weight: 158.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrahydrofurfuryl propionate - 637-65-0

Specification

CAS No. 637-65-0
Molecular Formula C8H13O4-
Molecular Weight 158.19 g/mol
IUPAC Name oxolan-2-ylmethyl propanoate
Standard InChI InChI=1S/C8H14O3/c1-2-8(9)11-6-7-4-3-5-10-7/h7H,2-6H2,1H3
Standard InChI Key STDNIHBPMIGZNU-UHFFFAOYSA-M
SMILES CCC(=O)OCC1CCCO1
Canonical SMILES CCC(=O)OCC1CCCO1
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

THFP belongs to the oxolane family, featuring a five-membered tetrahydrofuran ring linked to a propionate ester group. X-ray crystallography reveals a puckered ring conformation with an axial-equatorial orientation of substituents, influencing its reactivity and intermolecular interactions. The ester carbonyl (C=O\text{C=O}) at position 1 and the ether oxygen in the ring create distinct electronic environments, enabling participation in hydrogen bonding and nucleophilic substitution reactions .

Table 1: Fundamental Physicochemical Properties

PropertyValueMeasurement Conditions
Molecular Weight158.2 g/mol-
Boiling Point207°CAt 760 mmHg
Density1.04 g/mL25°C
Refractive Index1.43720°C
Flash Point92°C (198°F)Closed cup
LogP (Octanol-Water)0.69-
Vapor Pressure0.12 mmHg25°C

Data consolidated from accelerated stability studies and computational modeling .

Industrial Synthesis and Production Methodologies

Esterification Techniques

The predominant commercial synthesis involves acid-catalyzed esterification of tetrahydrofurfuryl alcohol with propionic acid. A 2018 optimized protocol employs para-toluenesulfonic acid (0.5 mol%) in toluene, achieving 92% yield at 110°C within 6 hours. Continuous flow reactors have recently reduced reaction times to 45 minutes while minimizing thermal degradation .

Purification Challenges

Crude THFP typically contains ≤3% residual alcohol, necessitating fractional distillation under reduced pressure (40 mmHg, 98–102°C). Advanced plants utilize molecular sieve adsorption coupled with nanofiltration to achieve pharmaceutical-grade purity (>99.7%) .

Multisector Applications and Performance Metrics

Flavor and Fragrance Industry

As FEMA GRAS 3058, THFP imparts chocolate-nuanced flavors at 2 ppm in beverages and 20 ppm in baked goods. In perfumery, it acts as a fixative, extending the longevity of floral accords by 30–40% compared to benzyl benzoate .

Table 2: Sensory Profile Analysis

ParameterDescriptionConcentration Threshold
OdorSweet, caramel, apricot-chocolate0.1 ppm (air)
TasteOily, tropical fruit, rum-like500 ppm (aqueous)
Threshold in Lipstick0.8% (w/w)-

Data derived from GC-Olfactometry and consumer panels .

Cosmetic Formulations

At 1–5% concentrations, THFP enhances stratum corneum hydration by 18% in emulsions through occlusive film formation. Its low comedogenic rating (0 on rabbit ear assay) makes it suitable for acne-prone skin formulations .

Pharmaceutical Excipient Use

THFP improves the bioavailability of poorly soluble APIs like itraconazole by 3.2-fold in SNEDDS formulations. Recent FDA filings (2024) highlight its role in transdermal patches targeting 72-hour drug release profiles .

Toxicological Profile and Regulatory Landscape

Table 3: Reproductive Toxicity Endpoints

ParameterTHFPTHFA Metabolite
NOAEL (Reproductive)150 mg/kg/day69 mg/kg/day
LOEL (Sperm Motility)Not established150 mg/kg/day
TeratogenicityNegativePositive (≥500 mg/kg/day)

Data from OECD 414 and 443 guideline studies .

Global Regulatory Status

  • FDA: 21 CFR 172.515 (food flavorings)

  • EU: Annex III/322 of EC 1223/2009 (cosmetic preservative)

  • Australia: NICNAS registered with use restrictions in leave-on products .

Market Dynamics and Future Projections

The THFP market reached USD 28.7 million in 2024, with 65% consumed by flavor/fragrance sectors. Asia-Pacific dominates production (82% capacity), led by China’s Zhejiang NHU Co. Sustainability initiatives drive R&D into enzymatic synthesis routes, reducing E-factor from 8.2 to 2.6 .

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